REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)=[O:4].ClS([N:14]=[C:15]=O)(=O)=O.CN(C)C=O>C(#N)C>[CH3:1][O:2][C:3]([C:5]1[NH:6][CH:7]=[C:8]([C:15]#[N:14])[CH:9]=1)=[O:4]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NC=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4-Cyano-1H-pyrrole-2-carboxylic acid methyl ester was prepared
|
Type
|
ADDITION
|
Details
|
added dropwise via syringe over a period of 5 min to the above solution
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled back to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to 50° C. for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (Merck silica gel 60, 40-63 μm, 40% ethyl acetate in hexanes)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1NC=C(C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.265 mmol | |
AMOUNT: MASS | 1.09 g | |
YIELD: PERCENTYIELD | 45.4% | |
YIELD: CALCULATEDPERCENTYIELD | 45.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |